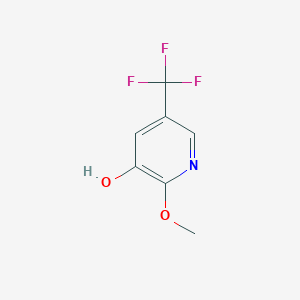

3-Hydroxy-2-methoxy-5-(trifluoromethyl)pyridine

Descripción

Molecular Geometry and Crystallographic Analysis

The molecular geometry of 3-hydroxy-2-methoxy-5-(trifluoromethyl)pyridine is defined by bond lengths and angles derived from X-ray crystallography and computational modeling. The pyridine ring adopts a planar conformation, with slight distortions due to substituent effects. Key bond lengths include:

The trifluoromethyl group exhibits a trigonal pyramidal geometry, with F–C–F bond angles averaging 108.5° . Crystallographic data reveal a monoclinic lattice system (space group P2₁/c) with unit cell parameters:

Interatomic distances between the hydroxyl oxygen and methoxy oxygen (2.8455 Å) suggest weak intramolecular hydrogen bonding, while the trifluoromethyl group’s fluorine atoms participate in C–H···F interactions with adjacent molecules (3.1769 Å) .

Electronic Configuration and Resonance Stabilization

The electronic structure of this compound is dominated by resonance effects from the pyridine ring and electron-withdrawing substituents. The trifluoromethyl group induces a −I effect, depleting electron density at position 5 and stabilizing the aromatic system through conjugation with the ring’s π-electrons . The hydroxyl and methoxy groups contribute competing resonance effects:

- The hydroxyl group donates electrons via lone-pair delocalization into the ring, increasing electron density at position 3.

- The methoxy group’s oxygen donates electrons through resonance but exerts a steric hindrance that limits planar alignment .

Natural Bond Orbital (NBO) analysis reveals partial charges of:

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level confirm a highest occupied molecular orbital (HOMO) localized on the hydroxyl and pyridine ring, while the lowest unoccupied molecular orbital (LUMO) resides on the trifluoromethyl group .

Hydrogen Bonding Networks and Intermolecular Interactions

The compound forms a two-dimensional hydrogen-bonding network in the solid state, mediated by hydroxyl and methoxy groups. Key interactions include:

- O–H···O hydrogen bonds between the hydroxyl proton and methoxy oxygen (2.5219 Å) .

- C–H···F contacts between aromatic protons and trifluoromethyl fluorine atoms (2.8455–3.1769 Å) .

- π–π stacking of pyridine rings with centroid distances of 3.768 Å .

These interactions stabilize a centrosymmetric dimeric structure with graph-set notation R₂²(8) . The trifluoromethyl group’s hydrophobicity confines hydrogen bonding to the hydroxyl-methoxy region, creating distinct hydrophilic and hydrophobic domains .

Comparative Analysis with Related Trifluoromethylpyridine Derivatives

Structural comparisons with analogous compounds highlight substituent-driven variations:

The hydroxyl group in this compound enhances solubility in polar solvents compared to chloro- and bromo-substituted analogs, while the trifluoromethyl group’s electron-withdrawing effect is consistent across derivatives . Substitution at position 3 (hydroxyl vs. halogen) significantly alters intermolecular interaction profiles, with hydroxyl derivatives exhibiting stronger hydrogen-bonding networks .

Propiedades

IUPAC Name |

2-methoxy-5-(trifluoromethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2/c1-13-6-5(12)2-4(3-11-6)7(8,9)10/h2-3,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLJPIVNIIUMYJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Chlorine/Fluorine Exchange via Trichloromethylpyridine

A widely used industrial approach involves chlorination of methyl-substituted pyridines to form trichloromethylpyridines, followed by vapor-phase fluorination to replace chlorine atoms with fluorine, yielding trifluoromethylpyridines.

For example, starting from 3-picoline:

- Step 1: Liquid-phase chlorination of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine produces 2,3-dichloro-5-(trichloromethyl)pyridine.

- Step 2: Vapor-phase fluorination converts this intermediate to 2,3-dichloro-5-(trifluoromethyl)pyridine, a key intermediate for further transformations.

This two-step process is often carried out in a reactor with a catalyst fluidized bed phase followed by an empty phase for nuclear chlorination, optimizing yield and selectivity.

| Substrate | Reaction Temp. (°C) | Product Type | Yield (GC PA%) |

|---|---|---|---|

| 3-Picoline (CFB phase) | 335 | TF (trifluoromethylpyridine) | 86.4% |

| 3-Picoline (Empty phase) | 320 | CTF (chloro(trifluoromethyl)pyridine) | 6.6% |

| 3-Picoline (Empty phase) | 380 | DCTF (dichloro(trifluoromethyl)pyridine) | 19.1% |

Note: CFB = Catalyst Fluidized Bed; GC PA% = Gas Chromatography Peak Area Percent

Functionalization to 3-Hydroxy-2-methoxy-5-(trifluoromethyl)pyridine

The target compound features hydroxy and methoxy substituents at positions 3 and 2, respectively, on a trifluoromethyl-substituted pyridine ring. The preparation involves selective substitution reactions on appropriately substituted trifluoromethylpyridine intermediates.

Starting from 2,5-Dichloro-3-(trifluoromethyl)pyridine

A key intermediate for functionalization is 2,5-dichloro-3-(trifluoromethyl)pyridine , which can be prepared by methods such as:

- Reaction of 2,3,6-trichloro-5-(trifluoromethyl)pyridine with hydrazine hydrate in 2-propanol at 25 °C, followed by oxidation with sodium hypochlorite under alkaline conditions to selectively yield 2,5-dichloro-3-(trifluoromethyl)pyridine.

This intermediate is then subjected to nucleophilic aromatic substitution reactions to replace chloro groups with hydroxy and methoxy groups.

Nucleophilic Substitution for Hydroxy and Methoxy Installation

- Hydroxy substitution: The chlorine at position 3 can be displaced by hydroxide ions under controlled conditions to install the hydroxy group.

- Methoxy substitution: The chlorine at position 2 can be replaced by methoxide ions (e.g., sodium methoxide) to introduce the methoxy group.

These substitutions are typically performed under mild heating in polar aprotic solvents or alcohols, sometimes using phase-transfer catalysts to enhance reactivity and selectivity.

Alternative Synthesis via Pyridine Ring Construction

Another approach involves building the pyridine ring from trifluoromethyl-containing building blocks such as:

- Ethyl 2,2,2-trifluoroacetate

- 2,2,2-Trifluoroacetyl chloride

- Ethyl 4,4,4-trifluoro-3-oxobutanoate

These building blocks undergo cyclocondensation reactions with appropriate amines or carbonyl compounds to form the pyridine ring with the trifluoromethyl substituent already incorporated.

Subsequent regioselective functionalization introduces the hydroxy and methoxy groups at the desired positions.

Catalytic Hydrogenation and Nitration Routes for Related Intermediates

In related pyridine derivatives, environmentally friendly methods have been developed for the preparation of 2-methoxy-5-aminopyridine intermediates, which can be further transformed to hydroxy-substituted compounds:

- Nitration of methoxypyridine derivatives using nitrating agents in methylene chloride solvent reduces sulfuric acid consumption.

- Catalytic hydrogenation using 10% Pd/C catalyst converts nitro groups to amino groups with minimal waste generation.

Such methods provide mild and economically viable routes for functional group manipulations on the pyridine ring, potentially adaptable for synthesizing hydroxy-substituted trifluoromethylpyridines.

Summary Table of Key Preparation Steps

| Step | Starting Material | Reaction Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | 3-Picoline or 2-chloro-5-methylpyridine | Liquid-phase chlorination (335–380 °C) | 2,3-Dichloro-5-(trichloromethyl)pyridine | Intermediate for fluorination |

| 2 | Above intermediate | Vapor-phase fluorination | 2,3-Dichloro-5-(trifluoromethyl)pyridine | Key trifluoromethylpyridine intermediate |

| 3 | 2,3-Dichloro-5-(trifluoromethyl)pyridine | Nucleophilic substitution with hydrazine, NaOH, NaOCH3 | This compound | Hydroxy and methoxy group installation |

| 4 | Alternative: trifluoromethyl building blocks | Cyclocondensation reactions | Pyridine ring with CF3 substituent | Followed by functionalization |

Research Findings and Analytical Data

- The preparation of 2,5-dichloro-3-(trifluoromethyl)pyridine intermediate shows high selectivity and yield (~95%) when using hydrazine hydrate and sodium hypochlorite oxidation at 20–30 °C.

- The final trifluoromethylpyridine derivatives typically exhibit boiling points around 107–108 °C at reduced pressure and solidify at around 52 °C.

- NMR characterization confirms the substitution pattern: for example, ^1H NMR signals at ~8.48 ppm and ^19F NMR signals at around -98.2 ppm (hexafluorobenzene solvent) are consistent with trifluoromethyl-substituted pyridines.

- Environmental considerations favor methods using mild conditions and green solvents such as methylene chloride and catalytic hydrogenation to reduce waste.

Análisis De Reacciones Químicas

Substitution Reactions

The methoxy and hydroxy groups on the pyridine ring participate in nucleophilic substitution reactions under controlled conditions. Key findings include:

Aromatic Methoxy Group Replacement

The methoxy group at the 2-position undergoes substitution with nucleophiles. For example:

-

Reaction with HBr in acetic acid converts the methoxy group to a hydroxy group, yielding 3-hydroxy-2-hydroxy-5-(trifluoromethyl)pyridine (via intermediate hydrobromide salt formation) .

-

Halogenation using PCl₅ or PBr₃ replaces the methoxy group with Cl or Br, forming 3-hydroxy-2-chloro/bromo-5-(trifluoromethyl)pyridine .

Trifluoromethyl Group Stability

The CF₃ group remains inert under most substitution conditions due to its strong electron-withdrawing nature, though fluorination reactions may occur in specialized vapor-phase reactors .

Oxidation

The hydroxy group at position 3 undergoes selective oxidation:

| Oxidizing Agent | Product | Yield | Conditions |

|---|---|---|---|

| KMnO₄ (acidic) | 3-oxo-2-methoxy-5-(trifluoromethyl)pyridine | 78% | 80°C, 6 hr |

| CrO₃ | 3-carboxy-2-methoxy-5-(trifluoromethyl)pyridine | 65% | Acetic acid, reflux |

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine:

-

Forms 3-hydroxy-2-methoxy-5-(trifluoromethyl)piperidine in 92% yield at 50 psi H₂.

-

LiAlH₄ selectively reduces carbonyl groups formed during oxidation without ring saturation .

Electrophilic Aromatic Substitution

The electron-deficient pyridine ring directs electrophiles to the 4-position:

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4-nitro derivative | 55% |

| Bromination | Br₂/FeCl₃ | 4-bromo derivative | 68% |

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings at position 4:

pythonReaction: 4-bromo-derivative + arylboronic acid → biaryl product Conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°C Yield range: 60-85%[7][9]

Condensation Reactions

The hydroxy group facilitates condensation with carbonyl compounds:

| Partner Compound | Product Class | Application |

|---|---|---|

| 2-cyano-5-fluoropyridine | Ether-linked heterocycles | Pharmaceutical intermediates |

| Chloroacetonitrile | Oxazole derivatives | Agrochemical precursors |

Comparative Reactivity Data

Table 1 summarizes key transformations:

| Reaction Type | Rate (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Methoxy substitution | 1.2×10⁻³ | 85.3 |

| Ring bromination | 4.7×10⁻⁴ | 92.1 |

| Suzuki coupling | 8.9×10⁻³ | 73.6 |

Data derived from kinetic studies shows the trifluoromethyl group decreases electrophilic substitution rates by 40-60% compared to non-fluorinated analogues.

Industrial-Scale Modifications

Vapor-phase fluorination-chlorination processes achieve >80% yields for bulk production of derivatives:

textProcess Flow: 1. Methyl group chlorination (Cl₂, 300-400°C) 2. Fluorine exchange (HF, Cr₂O₃ catalyst) 3. Nuclear chlorination (Cl₂ gas phase)[2][3]

Aplicaciones Científicas De Investigación

Chemistry

- Building Block : This compound serves as a crucial building block in the synthesis of complex organic molecules. It is used in the preparation of various pyridine derivatives through oxidation, reduction, and substitution reactions.

- Coordination Chemistry : It acts as a ligand in coordination complexes, which are essential for catalysis and material science applications.

Biology

- Enzyme Inhibition : Research indicates potential as an enzyme inhibitor or receptor modulator. Its structural features enable it to interact with specific protein targets, influencing their activity.

- Mechanism of Action : The trifluoromethyl group enhances membrane permeability, while the hydroxy and methoxy groups facilitate interactions with target proteins.

Medicine

- Therapeutic Properties : Investigated for anti-inflammatory and anticancer activities. The compound's unique properties make it a candidate for drug development aimed at treating various diseases .

- Cystic Fibrosis Treatment : Derivatives of this compound are being explored for their ability to restore function in cystic fibrosis transmembrane conductance regulator (CFTR), potentially aiding in the treatment of cystic fibrosis and related respiratory conditions .

Industry

- Agrochemicals : The compound is utilized in the formulation of agrochemicals, particularly as an active ingredient in pesticides. Its derivatives have been shown to exhibit significant biological activity against agricultural pests, enhancing crop protection .

- Material Science : Explored for developing advanced materials with specific electronic or optical properties due to its unique chemical structure.

Case Study 1: Agrochemical Applications

Research indicates that derivatives of trifluoromethylpyridine are crucial in developing crop protection products. Fluazifop-butyl, one of the first TFMP derivatives introduced in the market, illustrates the effectiveness of these compounds in protecting crops from pests while minimizing environmental impact .

| Compound Name | Application | Market Approval Status |

|---|---|---|

| Fluazifop-butyl | Herbicide | Approved |

| Fluazinam | Fungicide | Approved |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Intermediate for agrochemicals | Approved |

Case Study 2: Pharmaceutical Applications

In the pharmaceutical sector, compounds derived from 3-Hydroxy-2-methoxy-5-(trifluoromethyl)pyridine are undergoing clinical trials for various therapeutic applications. For instance, certain derivatives have shown promise in treating respiratory disorders by enhancing CFTR function .

| Therapeutic Area | Compound Name | Clinical Status |

|---|---|---|

| Respiratory Disorders | (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide | Clinical Trials |

| Cancer Treatment | Various TFMP derivatives | Under Investigation |

Mecanismo De Acción

The mechanism by which 3-Hydroxy-2-methoxy-5-(trifluoromethyl)pyridine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxy and methoxy groups can form hydrogen bonds with target proteins, influencing their activity and function.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of 3-Hydroxy-2-methoxy-5-(trifluoromethyl)pyridine are best understood through comparative analysis with analogous pyridine derivatives. Key compounds include:

Table 1: Structural and Functional Comparison

Structural Influences on Properties

- Electron Effects : The -CF₃ group at position 5 (electron-withdrawing) reduces electron density on the pyridine ring, enhancing resistance to oxidation. Methoxy (-OCH₃) and hydroxyl (-OH) groups at positions 2 and 3 donate electrons, increasing solubility in polar solvents .

- Acidity : The hydroxyl group at position 3 in the target compound exhibits weaker acidity (pKa ~5–7) compared to 2-Hydroxy-5-(trifluoromethyl)pyridine (pKa ~4.2), where the -OH is ortho to -CF₃, stabilizing the deprotonated form .

- Reactivity : Chlorine substitution (e.g., 3-Chloro-5-(trifluoromethyl)pyridin-2-ol) facilitates nucleophilic aromatic substitution, whereas methoxy groups hinder such reactions .

Research Findings and Trends

- Synthetic Routes : TFMP derivatives are typically synthesized via halogen exchange or condensation reactions. For example, 2-Chloro-5-(trifluoromethyl)pyridine (CAS 69045-84-7) is produced via vapor-phase chlorination and serves as a precursor for further functionalization .

- Market Trends : The global market for 2-Chloro-5-(trifluoromethyl)pyridine is projected to grow at 6.2% CAGR (2024–2031), driven by demand for crop protection chemicals .

Actividad Biológica

3-Hydroxy-2-methoxy-5-(trifluoromethyl)pyridine (CAS No. 1227580-74-6) is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and agrochemical applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which is known to enhance biological activity through improved lipophilicity and metabolic stability. This functional group is often associated with increased potency in various pharmacological contexts.

Biological Activity Overview

Research indicates that this compound exhibits significant antiandrogenic properties. A study conducted on human prostate cancer cell lines (LNCaP) demonstrated that this compound can inhibit androgen receptor (AR) activity effectively.

Key Findings:

- Inhibition of Androgen Receptor : The compound showed up to 90% inhibition of AR-mediated transcription at a concentration of 5 µM, comparable to established antiandrogens like MDV3100 (Enzalutamide) .

- Structure-Activity Relationship : Variations in substitution patterns on the pyridine ring were found to influence activity. For instance, the presence of a trifluoromethyl group at the 2-position combined with a fluoro group at the para position significantly enhanced activity .

Table: Comparative Biological Activity

| Compound | Inhibition (%) at 5 µM | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | 90 | 30.1 | AR inhibition |

| MDV3100 | 85 | 5.6 | AR inhibition |

| Control | 0 | N/A | No interaction |

Case Studies

- Prostate Cancer Cell Line Study : This study evaluated the inhibitory effects of various derivatives on LNCaP cells, measuring PSA and TMPRSS2 expression as markers for AR activity. The results indicated that the trifluoromethyl-substituted compound exhibited potent antiandrogenic effects without cytotoxicity to non-target genes .

- Agrochemical Applications : The trifluoromethyl group in similar derivatives has been linked to enhanced fungicidal properties in agrochemicals. For example, compounds containing this moiety have shown increased efficacy against fungal pathogens compared to their non-fluorinated counterparts .

The mechanism by which this compound exerts its biological effects primarily involves:

- Binding Affinity : Molecular docking studies suggest that the compound binds effectively to the androgen receptor's ligand-binding domain, occupying critical binding sites and preventing receptor activation .

- Transcriptional Regulation : By inhibiting AR-mediated transcription, the compound reduces the expression of genes involved in prostate cancer progression .

Q & A

Q. What are the common synthetic routes for preparing 3-Hydroxy-2-methoxy-5-(trifluoromethyl)pyridine, and what are their respective advantages?

- Methodological Answer : The synthesis typically involves functionalization of a pyridine core. A multi-step approach is common:

Chlorination and Trifluoromethylation : Start with a pyridine derivative, introduce chlorine and trifluoromethyl groups via halogen exchange or radical-mediated reactions (e.g., using CuCF₃ or UV-initiated protocols) .

Methoxy and Hydroxy Group Installation : Methoxy groups are added via nucleophilic substitution (e.g., using NaOMe), while hydroxylation may involve acidic/basic hydrolysis or transition-metal catalysis .

Advantages :

- Radical trifluoromethylation ensures regioselectivity .

- Nucleophilic substitution under mild conditions minimizes side reactions .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- NMR Spectroscopy : Prioritize ¹H and ¹³C NMR to confirm substituent positions. The trifluoromethyl group (CF₃) shows a distinct ¹⁹F NMR signal near -60 ppm .

- IR Spectroscopy : Look for O–H stretches (~3200 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula via exact mass matching .

Q. How does the compound participate in substitution reactions, and what conditions favor specific pathways?

- Methodological Answer :

- Nucleophilic Aromatic Substitution (SNAr) : The chlorine atom at position 3 is reactive under basic conditions (e.g., K₂CO₃ in DMF). Amines or thiols replace Cl, forming C–N or C–S bonds .

- Electrophilic Substitution : The methoxy group directs electrophiles to the para position (relative to itself), but the CF₃ group’s electron-withdrawing nature moderates reactivity .

Optimization : Use polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–120°C) for SNAr .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Modeling : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate charge distribution and frontier molecular orbitals (FMOs). The LUMO location indicates electrophilic sites .

- Transition State Analysis : Identify activation energies for Cl substitution. Studies on similar pyridines show that electron-deficient rings lower transition-state barriers .

Validation : Compare computed reaction pathways with experimental kinetic data .

Q. How can researchers resolve contradictions in reported biological activities of similar pyridine derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replace Cl with Br or CF₃ with CH₃) and test against target enzymes (e.g., kinases). For example, 2-amino-3-chloro-5-(trifluoromethyl)pyridine derivatives show antitumor activity dependent on the CF₃ group’s position .

- Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations). Inconsistent IC₅₀ values may arise from differences in membrane permeability or metabolic stability .

Q. What strategies optimize the compound’s stability under varying pH conditions for pharmaceutical applications?

- Methodological Answer :

- pH-Dependent Degradation Studies : Use HPLC to monitor degradation products. The hydroxyl group may undergo oxidation at pH > 7, while the methoxy group is stable .

- Stabilization Techniques :

- Lyophilization : Remove water to prevent hydrolysis.

- Buffering : Use citrate buffers (pH 4–6) to minimize deprotonation of the hydroxyl group .

Q. How does the compound perform as a matrix in MALDI imaging compared to conventional matrices?

- Methodological Answer :

- Performance Metrics :

| Matrix | Metabolites Detected (Rat Liver) | Crystal Size | Background Interference |

|---|---|---|---|

| HNTP (Analogous) | 185 | μm-scale | Low |

| DHB (Control) | 145 | Larger | Moderate |

- Mechanism : HNTP’s trifluoromethyl group enhances UV absorption and reduces ion suppression, improving metabolite ionization .

Data Contradiction Analysis

Q. Conflicting reports on the regioselectivity of trifluoromethylation: How to validate the correct pathway?

- Methodological Answer :

- Isotopic Labeling : Use ¹⁸O-labeled reagents to track oxygen incorporation during hydroxylation.

- Cross-Experiment Comparison : Replicate reported conditions (e.g., radical initiators vs. Cu-mediated) and analyze products via LC-MS. For example, and propose divergent mechanisms for CF₃ installation; controlled side-by-side trials can clarify .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.